
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 6th position, an isobutyl group at the 3rd position, and a methyl group at the 2nd position on the quinoline ring, with a ketone functional group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 2-methyl-3-isobutylaniline, the compound can be brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting intermediate can then undergo cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) to form the quinoline ring, followed by oxidation to introduce the ketone functional group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone functional group at the 4th position can be reduced to an alcohol or further oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation and Reduction: Alcohols or carboxylic acids, depending on the reaction conditions.
Coupling Reactions: Complex quinoline derivatives with additional functional groups.
Scientific Research Applications
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one has various applications in scientific research, including:
Medicinal Chemistry: As a quinoline derivative, it may exhibit potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers study its structure-activity relationships to develop new therapeutic agents.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and molecular targets.
Material Science: Quinoline derivatives are explored for their optical and electronic properties, making them candidates for materials used in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and other functional groups can influence its binding affinity and specificity. The compound may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinolin-4(1h)-one: Lacks the isobutyl and methyl groups, which may affect its biological activity and chemical reactivity.
3-Isobutyl-2-methylquinolin-4(1h)-one: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
2-Methylquinolin-4(1h)-one: Lacks both the bromine and isobutyl groups, which can significantly alter its properties.
Uniqueness
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one is unique due to the presence of the bromine atom, isobutyl group, and methyl group on the quinoline ring. These substituents can modulate its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16BrNO |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-(2-methylpropyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H16BrNO/c1-8(2)6-11-9(3)16-13-5-4-10(15)7-12(13)14(11)17/h4-5,7-8H,6H2,1-3H3,(H,16,17) |
InChI Key |
QPFJVXXVDNZUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
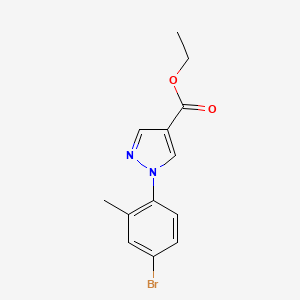
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
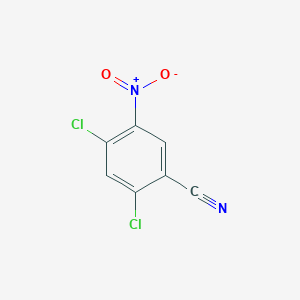
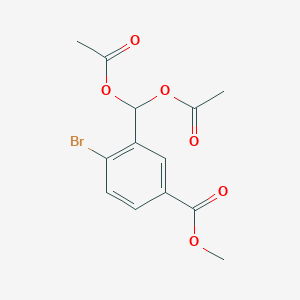
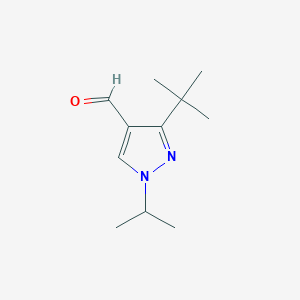

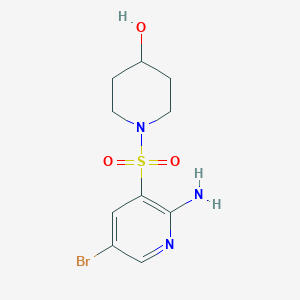

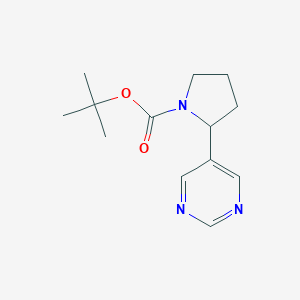
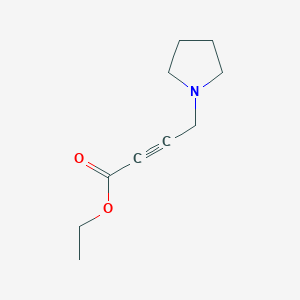
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
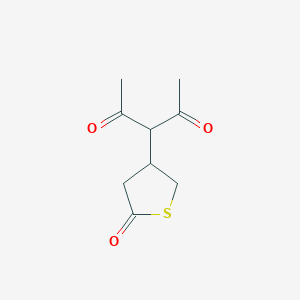
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
